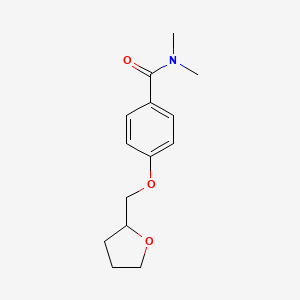![molecular formula C19H20ClNO B6058806 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine, commonly known as CPP, is a synthetic compound that belongs to the class of psychoactive substances. CPP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. CPP acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential candidate for the treatment of NMDA receptor-mediated disorders. CPP has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which makes it a promising drug for the treatment of addiction.
Mécanisme D'action
CPP acts as a non-competitive NMDA receptor antagonist, which means it binds to a site on the receptor that is distinct from the agonist binding site. This binding reduces the activity of the receptor, which leads to a decrease in the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including a decrease in the release of various neurotransmitters such as dopamine, serotonin, and glutamate. CPP has also been shown to modulate the activity of various ion channels such as potassium channels and calcium channels. Additionally, CPP has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, CPP has several limitations, including its potential toxicity and the need for a specialized experimental setup due to its psychoactive properties.
Orientations Futures
There are several future directions for research on CPP, including its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, future research could focus on developing new analogs of CPP with improved potency and selectivity for the NMDA receptor. Finally, future research could focus on elucidating the exact mechanisms of action of CPP and its potential interactions with other neurotransmitter systems.
Conclusion:
In conclusion, CPP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. CPP acts as a non-competitive NMDA receptor antagonist and has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. CPP has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, CPP has several limitations, including its potential toxicity and the need for a specialized experimental setup due to its psychoactive properties. There are several future directions for research on CPP, including its potential therapeutic applications, the development of new analogs, and elucidating its exact mechanisms of action.
Méthodes De Synthèse
CPP is synthesized through the condensation reaction between 2-chloroacetophenone and phenylacetic acid, followed by the reaction with pyrrolidine. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-11-5-4-10-16(18)17(15-8-2-1-3-9-15)14-19(22)21-12-6-7-13-21/h1-5,8-11,17H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPCWEBHJXDLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenyl)-3-phenylpropanoyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

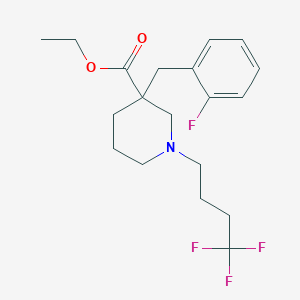
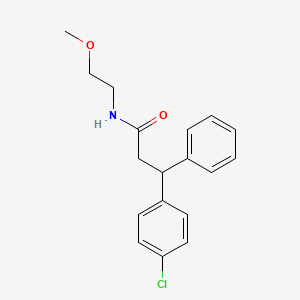
![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![5-chloro-4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6058751.png)
![3-methyl-4-(3-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058760.png)
![methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6058764.png)
![isopropyl 4-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6058769.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)
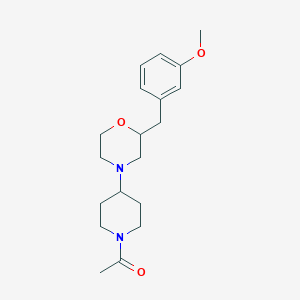
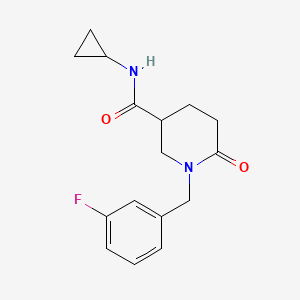
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
